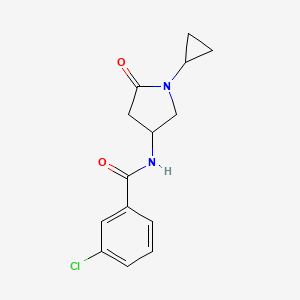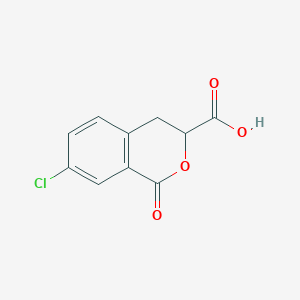![molecular formula C20H20N4O B2764294 1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea CAS No. 2191266-82-5](/img/structure/B2764294.png)
1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea is a complex organic compound that features a bipyridine moiety linked to a phenethylurea structure. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea typically involves the following steps:
Formation of Bipyridine Derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling, Stille coupling, or Negishi coupling.
Attachment of Phenethylurea: The phenethylurea structure can be introduced through a reaction between phenethylamine and an isocyanate derivative.
Industrial Production Methods
Industrial production of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives of bipyridine.
Reduction: Reduced forms of the urea or bipyridine moieties.
Substitution: Substituted bipyridine or phenethylurea derivatives.
Wissenschaftliche Forschungsanwendungen
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: The compound can influence various biochemical pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture.
3,4’-Bipyridine Derivatives: Such as inamrinone and milrinone, used in the treatment of congestive heart failure.
Uniqueness
1-([3,3’-Bipyridin]-5-ylmethyl)-3-phenethylurea stands out due to its unique combination of a bipyridine moiety and a phenethylurea structure, allowing it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[(5-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-10-8-16-5-2-1-3-6-16)24-13-17-11-19(15-22-12-17)18-7-4-9-21-14-18/h1-7,9,11-12,14-15H,8,10,13H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINCPPVEDYZGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2764211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)
![2-ethoxy-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide](/img/structure/B2764215.png)
![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/new.no-structure.jpg)



![2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2764223.png)


![8,8-dimethyl-5-(4-nitrophenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764228.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2764229.png)

![4-phenoxy-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2764233.png)
